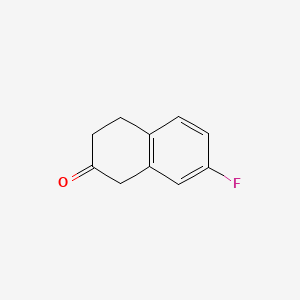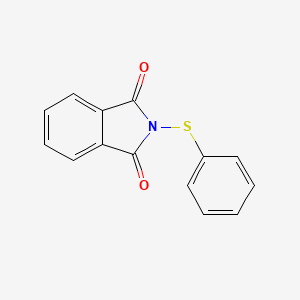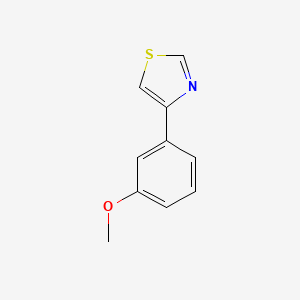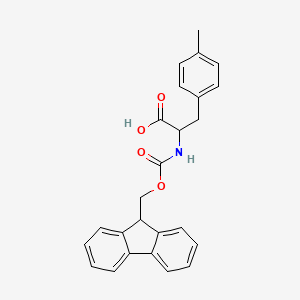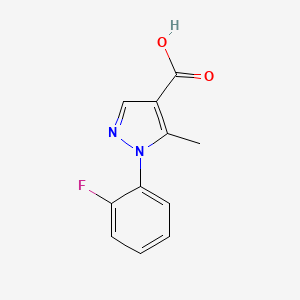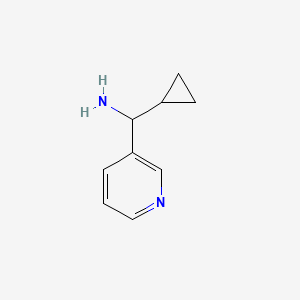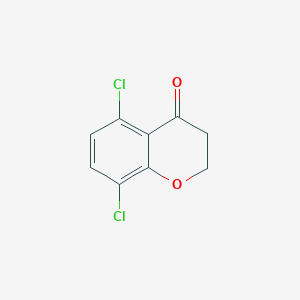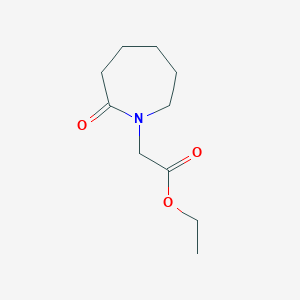![molecular formula C19H17IN2O2 B1366312 1-(2-碘苯基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-3-甲酸甲酯 CAS No. 5101-14-4](/img/structure/B1366312.png)
1-(2-碘苯基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-3-甲酸甲酯
货号 B1366312
CAS 编号:
5101-14-4
分子量: 432.3 g/mol
InChI 键: VXYSOJPQDXRUIC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .
Synthesis Analysis
Researchers have done many studies on the synthesis of indole derivatives due to their biological properties and their potential to be the target . According to the indole molecule, it has seven positions to accommodate different substitutions. Thus, the new derivatives of the indole can be synthesized according to these seven positions .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives have been investigated for their unique inhibitory properties. The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .科学研究应用
-
Biotechnological Production for Industrial Applications
- Field : Systems Microbiology and Biomanufacturing .
- Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in food industry or perfumery .
- Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
-
Treatment of Various Disorders
- Field : Pharmaceutical Chemistry .
- Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods : The specific methods of application would depend on the specific disorder being treated .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Synthesis of Selected Alkaloids
- Field : Organic Chemistry .
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
- Methods : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Rapid Synthesis of 1,2,3-Trisubstituted Indoles
- Field : Organic & Biomolecular Chemistry .
- Application : Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance .
- Methods : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
- Results : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .
-
Pharmacological Potential
- Field : Pharmacology .
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : The specific methods of application would depend on the specific disorder being treated .
- Results : Indole derivatives have shown clinical and biological applications like anticancer, anticonvulsant, anti-inflammatory, antimicrobial, antiplatelet, anti-tubercular, antimalarial, antiviral, antidiabetic and other miscellaneous activities .
-
CRTH2 Receptor Antagonists
- Field : Pharmacology .
- Application : Indole derivatives are used as reactants for the preparation of CRTH2 receptor antagonists .
- Methods : The specific methods of application would depend on the specific disorder being treated .
- Results : CRTH2 receptor antagonists have shown potential in treating various disorders .
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors
-
Cannabinoid CB1 Receptor Antagonists
- Field : Neuropharmacology .
- Application : Indole derivatives are used in the preparation of Cannabinoid CB1 receptor antagonists .
- Methods : The specific methods of application would depend on the specific disorder being treated .
- Results : Cannabinoid CB1 receptor antagonists have shown potential in treating various disorders .
未来方向
属性
IUPAC Name |
methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O2/c1-24-19(23)16-10-13-11-6-3-5-9-15(11)21-18(13)17(22-16)12-7-2-4-8-14(12)20/h2-9,16-17,21-22H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYSOJPQDXRUIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3I)NC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30412430 |
Source


|
| Record name | methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30412430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
CAS RN |
5101-14-4 |
Source


|
| Record name | methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30412430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别

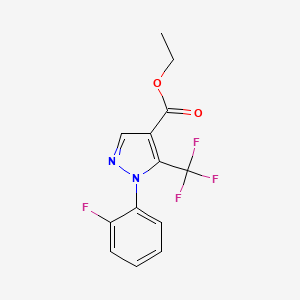
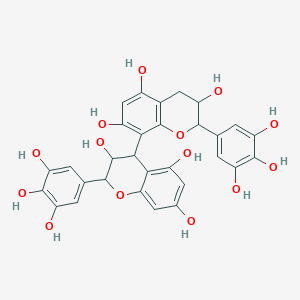

![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)
